Cas no 193290-40-3 (methyl 4-(1-amino-2-methylpropan-2-yl)benzoate)
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-(2-amino-1,1-dimethylethyl)-, methyl ester
- methyl 4-(1-amino-2-methylpropan-2-yl)benzoate
- SCHEMBL4446216
- EN300-1867782
- 193290-40-3
-
- Inchi: 1S/C12H17NO2/c1-12(2,8-13)10-6-4-9(5-7-10)11(14)15-3/h4-7H,8,13H2,1-3H3
- InChI Key: HAYPKAWQWYAXRW-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(C(C)(C)CN)C=C1
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.048±0.06 g/cm3(Predicted)
- Boiling Point: 308.3±25.0 °C(Predicted)
- pka: 9?+-.0.10(Predicted)
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867782-0.05g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1867782-0.1g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1867782-0.25g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1867782-0.5g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1867782-1.0g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 1g |
$699.0 | 2023-06-02 | ||
| Enamine | EN300-1867782-2.5g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1867782-5.0g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 5g |
$2028.0 | 2023-06-02 | ||
| Enamine | EN300-1867782-10.0g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 10g |
$3007.0 | 2023-06-02 | ||
| Enamine | EN300-1867782-1g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1867782-5g |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate |
193290-40-3 | 5g |
$2028.0 | 2023-09-18 |
methyl 4-(1-amino-2-methylpropan-2-yl)benzoate Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on methyl 4-(1-amino-2-methylpropan-2-yl)benzoate
Professional Introduction of CAS No.193290-40-3: Methyl 4-(1-amino-2-methylpropan-2-yl)benzoate
Methyl 4-(1-amino-2-methylpropan-2-yl)benzoate, identified by the CAS registry number 193290-40-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoate ester group and a substituted aminoalkyl side chain. The molecule's structure is particularly notable due to the presence of a branched aminoalkyl group, which contributes to its potential biological activity and chemical versatility.
Recent studies have highlighted the potential of methyl 4-(1-amino-2-methylpropan-2-yl)benzoate in various applications, particularly in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive molecules, including those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
The synthesis of CAS No.193290-40-3 involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Subsequent steps may include esterification and substitution reactions to introduce the aminoalkyl group. The optimization of these reaction conditions has been a focus of recent research, with studies aiming to improve yield and purity while minimizing environmental impact.
In terms of biological activity, methyl 4-(1-amino-2-methylpropan-2-yl)benzoate has shown promise in preliminary assays targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This suggests potential applications in the development of anti-inflammatory drugs.
Moreover, the compound's structural features make it an attractive candidate for further modification in drug design. The presence of an amino group allows for potential interactions with biological targets, while the ester group provides opportunities for functionalization. Researchers are actively exploring these possibilities through computational modeling and experimental studies.
The stability and solubility properties of CAS No.193290-40-3 are also critical considerations for its practical applications. Recent investigations have focused on optimizing these properties to enhance its bioavailability and suitability for therapeutic use. For example, studies have examined the effects of substituent modifications on the compound's solubility in aqueous media, with promising results indicating improved pharmacokinetic profiles.
In conclusion, methyl 4-(1-amino-2-methylpropan-2-yL)benzoate (CAS No.193290-40-) represents a valuable compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a promising candidate for further research and development in drug discovery and related fields.
193290-40-3 (methyl 4-(1-amino-2-methylpropan-2-yl)benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)